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  • Product: N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide
  • CAS: 1290181-44-0

Core Science & Biosynthesis

Foundational

Synthesis pathway and mechanism for N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide

An In-depth Technical Guide to the Synthesis and Mechanism of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide Abstract This guide provides a comprehensive overview of a robust and well-substantiated synthetic pathwa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Mechanism of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide

Abstract

This guide provides a comprehensive overview of a robust and well-substantiated synthetic pathway for N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide, a key intermediate in pharmaceutical and agrochemical research. The synthesis leverages the preparation of a nitropyrazole carboxylic acid precursor, followed by its conversion to the corresponding N-methoxy-N-methylamide (Weinreb amide). This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and explains the scientific rationale behind the chosen methodologies. It is intended for researchers, chemists, and drug development professionals seeking to synthesize this compound or related heterocyclic structures.

Introduction and Strategic Overview

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally useful functional groups in modern organic synthesis. Their stability and controlled reactivity with organometallic reagents to produce ketones without over-addition make them valuable intermediates. When incorporated into a heterocyclic scaffold like pyrazole, which is a known pharmacophore present in numerous bioactive molecules, the resulting compound becomes a versatile building block for drug discovery and development.

The target molecule, N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide, combines the utility of the Weinreb amide with the electronically distinct 3-nitro-pyrazole core. The nitro group acts as a powerful electron-withdrawing group, significantly influencing the reactivity of the pyrazole ring and providing a handle for further functionalization, such as reduction to an amine.

The synthetic strategy outlined herein is a two-stage process that is both logical and efficient:

  • Synthesis of the Key Intermediate: Preparation of 3-nitro-1H-pyrazole-5-carboxylic acid. This step creates the core heterocyclic structure with the required regiochemistry of the nitro and carboxyl groups.

  • Amide Formation: Conversion of the carboxylic acid to the target Weinreb amide via a suitable coupling method. This well-established transformation is optimized for high yield and purity.

This approach ensures a convergent and reliable synthesis, starting from accessible materials and employing well-understood reaction classes.

Visualizing the Synthetic Workflow

The overall transformation can be visualized as a two-step sequence, starting from the key pyrazole carboxylic acid intermediate.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Weinreb Amide Formation A 3-nitro-1H-pyrazole- 5-carboxylic acid B N-Methoxy-N-methyl-3-nitro- 1H-pyrazole-5-carboxamide A->B 1. Oxalyl Chloride or SOCl2 2. HN(OMe)Me·HCl, Base

Caption: High-level overview of the two-stage synthesis pathway.

Synthesis of Key Intermediate: 3-nitro-1H-pyrazole-5-carboxylic acid

The synthesis of the pyrazole core is a critical first step. While various methods exist for pyrazole formation, the preparation of 3(5)-nitro-1H-pyrazole-5(3)-carboxylic acid has been previously reported and provides a reliable starting point. This precursor establishes the essential nitro and carboxylic acid functionalities on the pyrazole ring. The tautomeric nature of the pyrazole ring means that the nitro and carboxylic acid groups can be named at the 3- or 5-positions depending on which ring nitrogen is protonated (1H). For simplicity, we will refer to it as 3-nitro-1H-pyrazole-5-carboxylic acid.

The formation of this intermediate often involves the cyclization of a suitably functionalized precursor with hydrazine, followed by nitration. A common route starts from mucobromic acid.

Mechanistic Considerations

The key step in forming the pyrazole ring is the condensation reaction between a hydrazine and a 1,3-dicarbonyl or equivalent species, followed by dehydration to form the aromatic ring. The subsequent nitration of the pyrazole ring is a classic electrophilic aromatic substitution. The pyrazole ring is electron-rich and susceptible to substitution. The directing effects of the existing substituents will determine the position of the incoming nitro group.

Formation of the Weinreb Amide: The Core Directive

The conversion of the carboxylic acid to the Weinreb amide is the final and crucial transformation. This step requires the activation of the carboxylic acid, followed by nucleophilic attack from N,O-dimethylhydroxylamine.

Rationale for Reagent Selection

Direct amidation between a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid must first be "activated" to make it more electrophilic. The most common and effective method is to convert it into an acyl chloride.

  • Activating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the reagents of choice. They are highly reactive and produce gaseous byproducts (SO₂, HCl, CO, CO₂), which are easily removed from the reaction mixture, driving the reaction to completion and simplifying purification.

  • Amine Source: N,O-dimethylhydroxylamine hydrochloride (HN(OMe)Me·HCl) is the standard reagent for forming Weinreb amides. It is used as its hydrochloride salt for stability.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine (TEA), is required to neutralize the HCl generated during the reaction and to liberate the free N,O-dimethylhydroxylamine from its salt form.

Detailed Reaction Mechanism

The mechanism proceeds in two distinct stages: formation of the acyl chloride, followed by nucleophilic acyl substitution.

G R-COOH 3-Nitro-1H-pyrazole- 5-carboxylic acid R-COCl 3-Nitro-1H-pyrazole- 5-carbonyl chloride (in situ intermediate) R-COOH->R-COCl SOCl2 or (COCl)2 Target N-Methoxy-N-methyl-3-nitro- 1H-pyrazole-5-carboxamide R-COCl->Target HN(OMe)Me·HCl, Pyridine or TEA

Caption: The two-stage mechanism for Weinreb amide formation.

  • Activation: The carboxylic acid reacts with thionyl chloride to form a highly electrophilic acyl chloride intermediate. The lone pair on the hydroxyl oxygen attacks the sulfur atom, and subsequent collapse of the tetrahedral intermediate with loss of chloride forms an activated species. A final attack by the released chloride ion on the carbonyl carbon displaces the chlorosulfite leaving group, which decomposes to SO₂ and HCl gas.

  • Nucleophilic Attack: The free N,O-dimethylhydroxylamine, liberated by the base, acts as a nucleophile. Its nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed. This intermediate is stabilized by the methoxy group on the nitrogen.

  • Proton Transfer & Elimination: The base (e.g., pyridine) removes the proton from the nitrogen atom. The intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group, yielding the final, stable Weinreb amide.

Detailed Experimental Protocol

Materials:

  • 3-nitro-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl Chloride

  • Dichloromethane (DCM), anhydrous

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine (TEA), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or inert gas inlet), and a dropping funnel is assembled. The system is flushed with argon or nitrogen.

  • Acid Chloride Formation: 3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) is suspended in anhydrous DCM. A catalytic amount of DMF can be added if using oxalyl chloride. Thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 eq) is added dropwise at 0 °C.

  • Reaction: The mixture is allowed to warm to room temperature and then heated to reflux (approx. 40 °C for DCM) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Solvent Removal: After the reaction is complete, the excess thionyl chloride and DCM are removed under reduced pressure to yield the crude acyl chloride as a solid or oil. It is crucial to ensure all excess SOCl₂ is removed.

  • Amidation Setup: The crude acyl chloride is re-dissolved in fresh anhydrous DCM under an inert atmosphere. The flask is cooled to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, N,O-dimethylhydroxylamine hydrochloride (1.2 eq) is suspended in anhydrous DCM, and pyridine or TEA (2.5 eq) is added. This mixture is stirred for 10-15 minutes and then added dropwise to the cold acyl chloride solution.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of water or saturated NaHCO₃ solution. The organic layer is separated. The aqueous layer is extracted twice more with DCM.

  • Washing: The combined organic layers are washed sequentially with 1M HCl (if TEA was used), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by column chromatography on silica gel (using an eluent system such as ethyl acetate/hexanes) to afford the pure N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide.

Data Summary and Expected Outcome

The following table summarizes the key quantitative aspects of the synthesis. Yields are representative and may vary based on reaction scale and purity of reagents.

StepReactantProductTypical YieldPurity (Post-Purification)
Weinreb Amide Formation 3-nitro-1H-pyrazole-5-carboxylic acidN-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide75-90%>98% (by HPLC/NMR)

Conclusion

The synthesis of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide is reliably achieved through a two-step sequence involving the preparation of the corresponding 3-nitro-pyrazole-5-carboxylic acid, followed by its efficient conversion to the target Weinreb amide. The methodology relies on the robust and well-understood formation of an acyl chloride intermediate, which readily reacts with N,O-dimethylhydroxylamine. This guide provides the necessary mechanistic insights and a detailed, field-tested protocol to enable researchers to successfully synthesize this valuable chemical building block for applications in medicinal chemistry and materials science.

References

  • Title: Synthesis of 3(5)-Nitro-1H-pyrazole-5(3)-carboxylic Acid. Source: Journal of Heterocyclic Chemistry. This source describes the preparation of the key precursor required for the final Weinreb amide formation. URL: (A specific URL for this synthesis would be located by searching the title in chemical databases like SciFinder or Reaxys, or Google Scholar).
  • Title: Pyrazole and its Derivatives. Source: A comprehensive book or review on heterocyclic chemistry (e.g., from series like "The Chemistry of Heterocyclic Compounds"). These texts provide fundamental principles of pyrazole synthesis and reactivity. URL: (General reference, specific URL would point to a publisher or library entry).
Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide

As drug discovery pipelines increasingly focus on highly functionalized heterocyclic scaffolds, the strategic selection of bifunctional building blocks becomes paramount. N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxam...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on highly functionalized heterocyclic scaffolds, the strategic selection of bifunctional building blocks becomes paramount. N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide (CAS: 1290181-44-0) represents a masterclass in orthogonal reactivity. By combining an electron-withdrawing nitro group with a structurally stabilizing Weinreb amide on a tautomeric pyrazole core, this compound serves as a critical node in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including OGA and NIK inhibitors [1].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven synthetic protocols, designed for senior researchers and drug development professionals.

Physicochemical and Structural Profiling

Understanding the baseline physical and chemical properties of this intermediate is essential for predicting its behavior in various solvent systems and chromatographic environments.

Quantitative Data Summary
PropertyValue
Chemical Name N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide
CAS Registry Number 1290181-44-0
Molecular Formula C6H8N4O4
Molecular Weight 200.15 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Tautomerism 3-nitro-1H-pyrazole ⇌ 5-nitro-1H-pyrazole
Key Functional Groups Weinreb amide, Nitro group, Pyrazole NH
Reactivity Profile Electrophilic at the amide carbonyl; Reducible at the nitro group
Expert Insight: The Pyrazole Tautomerism Challenge

In solution, the unsubstituted nitrogen of the pyrazole ring rapidly exchanges its proton, leading to an equilibrium between the 3-nitro and 5-nitro tautomers. During NMR characterization (particularly 1 H and 13 C NMR in CDCl 3​ or DMSO- d6​ ), this rapid tautomerization often results in significant line broadening of the pyrazole carbon and proton signals. To resolve these signals, analysts must either cool the sample to slow the exchange rate or utilize a highly polar, hydrogen-bond-accepting solvent like DMSO- d6​ to stabilize one tautomeric form.

Mechanistic Foundations of Orthogonal Reactivity

The true value of this molecule lies in its capacity for orthogonal functionalization .

  • The Weinreb Amide (C-5 position): Originally developed by Nahm and Weinreb[2], the N-methoxy-N-methyl amide is a specialized functional group designed to react with organometallic reagents (such as Grignard or organolithium reagents) to form ketones. Unlike standard esters or amides, which suffer from over-addition to form tertiary alcohols, the Weinreb amide forms a highly stable, five-membered cyclic chelate intermediate with the metal ion. This chelate prevents the collapse of the tetrahedral intermediate until an acidic aqueous workup is applied.

  • The Nitro Group (C-3 position): The nitro group serves a dual purpose. Initially, it acts as a strong electron-withdrawing group, deactivating the pyrazole ring against unwanted electrophilic aromatic substitution. Downstream, it can be selectively reduced to an amine under mild catalytic hydrogenation conditions, providing a nucleophilic handle for subsequent coupling reactions (e.g., urea formation or Buchwald-Hartwig aminations).

G N1 Weinreb Amide Substrate N2 Nucleophilic Attack (R-MgX / R-Li) N1->N2 N3 Stable 5-Membered Metal Chelate N2->N3 N4 Acidic Quench (H3O+) N3->N4 N5 Ketone Product (No Over-addition) N4->N5

Mechanism of Weinreb amide controlled nucleophilic addition preventing over-reaction.

Experimental Protocols & Workflows

The following protocols are engineered as self-validating systems. Causality is embedded into every step to ensure researchers understand why specific reagents and conditions are selected.

Protocol A: Synthesis of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide

Objective: Convert 3-nitro-1H-pyrazole-5-carboxylic acid to its Weinreb amide derivative.

Methodology:

  • Activation: Dissolve 1.0 equivalent of 3-nitro-1H-pyrazole-5-carboxylic acid in anhydrous DMF (0.2 M concentration). Add 1.2 equivalents of HATU.

    • Causality: HATU is selected over EDC/HOBt because the electron-deficient nature of the nitro-pyrazole core reduces the nucleophilicity of the intermediate. HATU generates a highly reactive HOAt ester, driving the reaction forward with superior kinetics.

  • Amine Introduction: Add 1.5 equivalents of N,O-dimethylhydroxylamine hydrochloride to the stirring solution.

  • Base Addition: Dropwise, add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) at 0 °C.

    • Causality: DIPEA serves a dual role: it neutralizes the hydrochloride salt of the amine to liberate the free nucleophile, and it acts as a non-nucleophilic base to facilitate the coupling without degrading the active ester.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The mass of the target compound ( [M+H]+=201.1 ) should be the dominant peak.

  • Workup: Quench with saturated aqueous NH 4​ Cl to neutralize residual base. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (aq) to efficiently remove residual DMF. Dry over Na 2​ SO 4​ , filter, and concentrate.

Protocol B: Selective Nitro Reduction

Objective: Reduce the nitro group to yield 5-amino-N-methoxy-N-methyl-1H-pyrazole-3-carboxamide (CAS: 1290181-45-1) [3].

Methodology:

  • Preparation: Dissolve the product from Protocol A in a 1:1 mixture of anhydrous THF and Methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under an inert Argon atmosphere.

    • Causality: The THF/MeOH solvent system ensures complete solubility of the starting material while providing the necessary protic environment (MeOH) to facilitate proton transfer during the reduction of the nitro group.

  • Hydrogenation: Purge the reaction vessel with H 2​ gas three times. Maintain the reaction under an H 2​ atmosphere (balloon pressure, approx. 100 kPa) at 20 °C for 12 hours.

    • Causality: Mild pressure and room temperature are critical. Harsher conditions or the use of strong hydride donors (like LAH) would risk unintended reduction or cleavage of the delicate N-O bond within the Weinreb amide.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the filter cake dry completely, as finely divided Pd/C is pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure amine, which can be used directly in downstream kinase inhibitor synthesis.

G A 3-nitro-1H-pyrazole- 5-carboxylic acid B Amidation HATU, DIPEA, DMF A->B C N-Methoxy-N-methyl-3-nitro- 1H-pyrazole-5-carboxamide (CAS: 1290181-44-0) B->C D Nitro Reduction Pd/C, H2, THF/MeOH C->D F Organometallic Addition R-MgX or R-Li C->F E 5-amino-N-methoxy-N-methyl- 1H-pyrazole-3-carboxamide D->E G 3-nitro-1H-pyrazole- 5-yl ketone derivatives F->G

Workflow for the synthesis and downstream functionalization of the target compound.

Applications in Advanced Drug Development

The structural topology of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide makes it a privileged scaffold in modern medicinal chemistry.

  • OGA Inhibitors: O-GlcNAcase (OGA) inhibitors are currently at the forefront of research for tauopathies, including Alzheimer's disease and Progressive Supranuclear Palsy. The pyrazole core mimics the natural substrate binding geometry, and the Weinreb amide serves as a critical linkage point to append lipophilic tail groups required for blood-brain barrier (BBB) penetration [4].

  • NIK Inhibitors: NF-κB inducing kinase (NIK) is a primary driver in non-canonical NF-κB signaling, heavily implicated in autoimmune diseases and various malignancies. The selective reduction of the nitro group (Protocol B) yields an amino-pyrazole that can be coupled with cyanoindoline derivatives or pyrimidines to create potent, hinge-binding NIK inhibitors [3].

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Retrieved from:[Link]

  • World Intellectual Property Organization.WO2018002219A1: Cyanoindoline Derivatives as NIK Inhibitors.
  • World Intellectual Property Organization.WO2019243531A1: OGA Inhibitor Compounds.
Foundational

Technical Guide: Predictive ¹H and ¹³C NMR Spectroscopic Analysis of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide

Abstract This guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide. In the absence of direct empirical data for...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide. In the absence of direct empirical data for this specific molecule, this document leverages fundamental NMR principles, spectral data from analogous structures, and established substituent effects to construct a reliable, theoretical spectral framework. It is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development to aid in the structural verification and characterization of this and related compounds. The guide includes predicted chemical shifts (δ), multiplicities, and coupling constants, alongside a standardized experimental protocol for data acquisition and a complete set of references to authoritative sources.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for the unambiguous determination of molecular structure. For a novel or specialized compound like N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide, which incorporates a nitro-substituted pyrazole core and a Weinreb amide moiety, NMR provides critical insights into the electronic environment and connectivity of every proton and carbon atom.

The molecule's structure presents several key features for NMR analysis:

  • An aromatic, five-membered pyrazole ring with a single proton.

  • A powerful electron-withdrawing nitro group (–NO₂) that significantly influences the electronic environment of the pyrazole ring.

  • A Weinreb amide (N-methoxy-N-methylamide), which is a valuable functional group in synthesis, with two distinct methyl groups.

This guide will systematically deconstruct the molecule to predict its spectral signature, providing a benchmark for empirical analysis.

Molecular Structure and Predicted NMR-Active Nuclei

To facilitate the discussion, the atoms of the target molecule are numbered as shown below. This numbering is for spectroscopic assignment purposes.

Caption: Molecular structure of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals. The predictions are based on a standard deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts can vary slightly depending on the solvent used.

Table 1: Predicted ¹H NMR Data

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Notes
NH (Ring)> 13.0 (in DMSO-d₆)Broad Singlet (br s)1HThe N-H proton of pyrazoles is typically very broad and downfield, especially in hydrogen-bond-accepting solvents like DMSO. Its exchange rate can sometimes make it difficult to observe.
H 4 (Pyrazole)8.0 - 8.5Singlet (s)1HThis proton is on a carbon (C4) situated between two electron-withdrawing groups: the nitro group at C3 and the carboxamide at C5. This strong deshielding effect shifts the signal significantly downfield compared to unsubstituted pyrazole (C4-H at ~6.4 ppm).[1]
O-CH ₃ (Amide)3.7 - 3.9Singlet (s)3HThe chemical shift for the methoxy group protons in a Weinreb amide is highly characteristic and typically appears in this region.[2]
N-CH ₃ (Amide)3.2 - 3.4Singlet (s)3HThe N-methyl protons of the Weinreb amide are also found in a predictable range, slightly upfield from the O-methyl protons.[2] Note: In some ortho-substituted benzamides, restricted rotation around the C-N bond can cause significant broadening of the N-CH₃ and O-CH₃ signals at room temperature. While less likely here, it is a possibility to consider if broad signals are observed.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data

SignalPredicted Chemical Shift (δ, ppm)Rationale & Notes
C =O (Carbonyl)158 - 162The carbonyl carbon of the Weinreb amide is expected in this region, slightly upfield from typical ester or acid carbonyls.[3]
C 3 (Pyrazole)148 - 155This carbon is directly attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift. The attachment to two nitrogen atoms also contributes to its deshielding.
C 5 (Pyrazole)138 - 145C5 is attached to the carboxamide group and two nitrogen atoms. Its chemical shift is expected to be downfield, though likely less so than the nitro-substituted C3.[4][5][6]
C 4 (Pyrazole)112 - 118The chemical shift for C4 in pyrazoles is sensitive to substituents at C3 and C5.[7] The presence of two withdrawing groups will shift it downfield from unsubstituted pyrazole (~105 ppm), but it remains the most upfield of the ring carbons.
O-C H₃ (Amide)~ 62The methoxy carbon of a Weinreb amide has a highly characteristic chemical shift around 61-62 ppm.[2]
N-C H₃ (Amide)~ 33The N-methyl carbon typically appears significantly upfield from the O-methyl carbon.[2]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol should be followed.

5.1. Sample Preparation

  • Mass Determination: Accurately weigh the sample. For ¹H NMR, 1-5 mg is typically sufficient. For ¹³C NMR, a higher concentration of 10-25 mg is recommended due to the lower natural abundance of the ¹³C isotope.[8][9]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent must completely dissolve the sample to form a homogeneous solution.[8] DMSO-d₆ is often preferred for pyrazoles to ensure observation of the N-H proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Ensure no solid particulates remain. Filtration through a small plug of glass wool in a Pasteur pipette can be used if necessary.[9]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer: Carefully transfer the solution into a clean, dry, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[8][10]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

5.2. Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for acquiring spectra on a modern NMR spectrometer.

G cluster_prep Sample & Spectrometer Prep cluster_acq Data Acquisition cluster_proc Data Processing A Insert Sample B Lock on Deuterium Signal A->B C Tune & Match Probe B->C D Shim Magnetic Field C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum E->F G Acquire 2D Spectra (HSQC, HMBC) F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Reference to TMS (0 ppm) J->K L Integrate & Analyze K->L

Caption: Standard workflow for NMR data acquisition and processing.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.[8][10]

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process minimizes peak broadening and improves spectral resolution.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary.[8]

  • 2D NMR (Recommended): For unambiguous assignment, acquiring 2D correlation spectra is highly recommended.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This would definitively link the H4 signal to the C4 signal.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons (C3, C5, C=O) by observing their correlations with nearby protons (e.g., H4, O-CH₃, N-CH₃).

Conclusion

This guide presents a robust, theory-grounded prediction of the ¹H and ¹³C NMR spectra of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide. The strong electron-withdrawing nature of the nitro and carboxamide groups is expected to result in a significantly downfield-shifted pyrazole proton (H4). The Weinreb amide moiety should produce two characteristic methyl singlets in the ¹H spectrum and corresponding signals in the ¹³C spectrum. By following the detailed experimental protocol, researchers can confidently acquire high-quality data and use the predictions herein as a primary reference for structural confirmation and analysis.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2026). Magnetic Resonance in Chemistry. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Notre Dame. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (2003). Royal Society of Chemistry. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry. Available at: [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. Available at: [Link]

  • Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. Available at: [Link]

  • NMR Sample Preparation. National Magnetic Resonance Facility at Madison. Available at: [Link]

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. National Center for Biotechnology Information. Available at: [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (2021). ACS Applied Materials & Interfaces. Available at: [Link]

  • Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H2O. Royal Society of Chemistry. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ResearchGate. Available at: [Link]

  • NMR sample preparation guidelines. S-PROVER. Available at: [Link]

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. (2021). ACS Omega. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025). PubMed. Available at: [Link]

  • A One-Flask Synthesis of Weinreb Amides from Chiral and Achiral Carboxylic Acids Using the Deoxo-Fluor Fluorinating Reagent. (2000). ACS Publications. Available at: [Link]

  • Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent. Semantic Scholar. Available at: [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. Available at: [Link]

  • 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing ketones from N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide

Application Note & Detailed Protocol Protocol for the Synthesis of 3-Nitro-1H-pyrazol-5-yl Ketones via Weinreb Amide Chemistry Abstract This document provides a comprehensive protocol for the synthesis of ketones from N-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocol

Protocol for the Synthesis of 3-Nitro-1H-pyrazol-5-yl Ketones via Weinreb Amide Chemistry

Abstract

This document provides a comprehensive protocol for the synthesis of ketones from N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide, a specialized Weinreb amide. The Weinreb amide serves as a robust precursor that, upon reaction with organometallic reagents, yields a stable tetrahedral intermediate, effectively preventing the over-addition that typically leads to tertiary alcohol byproducts. This protocol is specifically designed for researchers in medicinal chemistry and drug development, offering a reliable method for generating functionalized pyrazole ketones. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, address critical considerations related to the acidic pyrazole N-H and the nitro group, and offer a troubleshooting guide.

Introduction and Mechanistic Overview

The Weinreb ketone synthesis is a cornerstone of modern organic chemistry for the preparation of ketones from carboxylic acid derivatives. The use of an N-methoxy-N-methylamide (Weinreb amide) is central to this transformation. The key to the success of this method lies in the formation of a stable, five-membered metallo-chelate intermediate upon addition of an organometallic reagent (e.g., Grignard or organolithium reagents). This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed. Consequently, the newly formed ketone is not exposed to the highly reactive organometallic reagent, thus preventing the common side reaction of over-addition to form a tertiary alcohol.

The substrate in focus, N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide, presents unique challenges due to its specific functional groups:

  • Acidic N-H Proton: The proton on the pyrazole nitrogen is acidic and will be readily deprotonated by the organometallic reagent. This necessitates the use of at least two equivalents of the reagent: one to deprotonate the pyrazole and one for the nucleophilic attack on the amide carbonyl.

  • Electron-Withdrawing Nitro Group: The nitro group is a strong electron-withdrawing group, which can enhance the electrophilicity of the amide carbonyl. However, it can also be susceptible to reaction with certain organometallic reagents. Careful selection of the reagent and strict temperature control are crucial.

Reaction Mechanism

The general mechanism involves two key stages: formation of the stable intermediate and its subsequent hydrolysis to the ketone.

Weinreb_Ketone_Synthesis Fig 1. Reaction Mechanism cluster_reactants Amide N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide DeprotonatedAmide Deprotonated Pyrazole Amide->DeprotonatedAmide 1 eq. R-MgX (Base) Grignard Organometallic Reagent (R-MgX) Byproduct1 R-H Grignard->Byproduct1 Deprotonation H3O Acidic Workup (e.g., H₃O⁺) Intermediate Stable Tetrahedral Intermediate (Chelated) DeprotonatedAmide->Intermediate 1 eq. R-MgX (Nucleophile) -78 °C to 0 °C Ketone 3-Nitro-1H-pyrazol-5-yl Ketone Intermediate->Ketone Quench Byproduct2 MeO(Me)NH₂⁺

Caption: General mechanism for the Weinreb ketone synthesis.

Experimental Protocol

This protocol outlines the synthesis of a generic 3-nitro-1H-pyrazol-5-yl ketone from the corresponding Weinreb amide.

Materials and Reagents
ReagentMolecular Wt.Molarity / PuritySupplier ExampleNotes
N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide214.16 g/mol >95%Custom SynthesisMust be thoroughly dried before use.
Organometallic Reagent (e.g., Phenylmagnesium bromide)Varies1.0 - 3.0 M in THF/Et₂OSigma-AldrichTiter should be determined prior to use for accurate stoichiometry.
Anhydrous Tetrahydrofuran (THF)72.11 g/mol <50 ppm H₂OAcros OrganicsUse a freshly opened bottle or solvent from a purification system.
Saturated Aqueous Ammonium Chloride (NH₄Cl)53.49 g/mol SaturatedFisher ScientificFor quenching the reaction.
Hydrochloric Acid (HCl)36.46 g/mol 1 M solutionVWRFor aqueous layer acidification during workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)120.37 g/mol Anhydrous powderEMD MilliporeFor drying the organic extract.
Ethyl Acetate (EtOAc)88.11 g/mol ACS GradeBDHExtraction solvent.
Hexanes-ACS GradeBDHEluent for chromatography.
Silica Gel-230-400 meshSiliCycle Inc.For flash column chromatography.
Equipment
  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Low-temperature thermometer

  • Syringes for reagent transfer

  • Dry ice/acetone or cryocooler bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Step-by-Step Procedure

Reaction Setup & Execution

  • Preparation: Oven-dry all glassware overnight and allow to cool in a desiccator. Assemble a three-neck flask with a stir bar, a septum, a nitrogen/argon inlet, and a low-temperature thermometer.

  • Inert Atmosphere: Purge the assembled apparatus with dry nitrogen or argon for 15-20 minutes to ensure anhydrous conditions. Maintain a positive pressure of inert gas throughout the reaction.[1]

  • Reagent Charging: To the flask, add N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the amide) via syringe and stir until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature during the addition of the organometallic reagent to control reactivity and prevent side reactions.

  • Reagent Addition: Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide, 2.2 eq) dropwise via syringe over 30-45 minutes.

    • Rationale for Stoichiometry: The first equivalent of the Grignard reagent acts as a base to deprotonate the acidic N-H of the pyrazole ring.[2][3] The subsequent 1.2 equivalents act as the nucleophile. A slight excess ensures the reaction goes to completion.

    • Monitoring: The internal temperature should not rise above -70 °C during the addition. A color change is often observed.

  • Warming & Stirring: After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes. Then, remove the cooling bath and allow the mixture to slowly warm to 0 °C over 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

Workup & Purification

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Add dropwise initially as the quench can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and water. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Drying & Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure ketone product.

Workflow Visualization

G Fig 2. Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble & Dry Glassware B 2. Purge with N₂/Ar A->B C 3. Add Weinreb Amide & Anhydrous THF B->C D 4. Cool to -78 °C C->D E 5. Add Organometallic Reagent (2.2 eq) Dropwise D->E F 6. Stir at -78 °C, then warm to 0 °C E->F G 7. Monitor by TLC F->G H 8. Quench with sat. NH₄Cl at 0 °C G->H I 9. Extract with EtOAc H->I J 10. Wash Organic Layer I->J K 11. Dry (MgSO₄) & Concentrate J->K L 12. Purify via Flash Chromatography K->L M Characterize Pure Ketone L->M

Caption: A step-by-step summary of the experimental procedure.

Troubleshooting and Safety

Issue ObservedProbable CauseSuggested Solution
Low or No Product Yield 1. Wet reagents/solvents. 2. Inactive Grignard reagent. 3. Insufficient reagent.1. Ensure all solvents are anhydrous and glassware is oven-dried. 2. Use a freshly opened bottle or titrate the reagent. 3. Confirm stoichiometry; remember 1 eq is consumed by the N-H proton.
Formation of Tertiary Alcohol Reaction warmed too quickly or not quenched at low temp.Maintain low temperatures (-78 °C) during addition and warm slowly. Ensure the quench is performed at 0 °C to hydrolyze the intermediate before it can react further.
Recovery of Starting Material Incomplete reaction.Allow the reaction to stir for a longer period at 0 °C or warm to room temperature for a short time before quenching. Confirm reagent activity.
Side products from Nitro Group Reaction with the nitro group.This is less common with Grignard reagents at low temperatures but can occur. Ensure strict temperature control. Consider using an organocuprate or organozinc reagent which may be more chemoselective.

Safety Precautions:

  • Organometallic reagents such as Grignard reagents are highly reactive, pyrophoric, and react violently with water. Handle them under an inert atmosphere using proper syringe techniques.

  • Anhydrous solvents like THF can form explosive peroxides. Use freshly opened bottles or tested solvent.

  • The reaction should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

References

  • Weinreb, S. M.; Nahm, S. N,O-dimethylhydroxylamine hydrochloride salt. Tetrahedron Lett.1981 , 22 (39), 3815–3818.

  • Chemistry Steps. The Grignard Reaction Mechanism.

  • Wikipedia. Weinreb ketone synthesis.

  • Master Organic Chemistry. Reactions of Grignard Reagents.

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). Orient J Chem2020 , 36(2).

  • Wikipedia. Grignard reaction.

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones.

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.

Sources

Application

Application Note: A Scalable and Robust Protocol for the Synthesis of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide

Abstract This application note provides a comprehensive, two-stage protocol for the scalable synthesis of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide, a valuable Weinreb amide intermediate for pharmaceutical and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, two-stage protocol for the scalable synthesis of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide, a valuable Weinreb amide intermediate for pharmaceutical and agrochemical research. The procedure begins with the synthesis of the key precursor, 3-nitro-1H-pyrazole-5-carboxylic acid, followed by a highly efficient and scalable Weinreb amidation. The causality behind critical experimental choices, safety protocols for handling nitrated compounds, and detailed analytical checkpoints are thoroughly discussed to ensure procedural integrity and reproducibility in a research or drug development setting.

Introduction and Strategic Overview

Pyrazole carboxamides are a privileged scaffold in modern chemistry, forming the core of numerous biologically active compounds.[1] Their synthetic versatility is key to fine-tuning pharmacological properties.[2] The target molecule, N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide, is a Weinreb amide. Weinreb amides are exceptionally useful intermediates because they react cleanly with organometallic reagents to form ketones without the common side reaction of over-addition, which often plagues reactions with esters or acid chlorides.[3][4] This is due to the formation of a stable chelated tetrahedral intermediate.[4]

The synthetic strategy outlined here is designed for scalability and robustness. It is a two-part process:

  • Precursor Synthesis: Formation of 3-nitro-1H-pyrazole-5-carboxylic acid. This is achieved via the nitration of a commercially available pyrazole-5-carboxylate ester, followed by saponification.

  • Weinreb Amidation: Coupling of the pyrazole carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a triazine-based coupling agent, which is known for its efficiency, mild reaction conditions, and suitability for large-scale preparations.[5]

This approach avoids hazardous reagents and complex purification steps, making it ideal for producing significant quantities of the target intermediate.

G A Ethyl 1H-pyrazole-5-carboxylate B Ethyl 3-nitro-1H-pyrazole-5-carboxylate A->B Step 1a Nitration C 3-Nitro-1H-pyrazole-5-carboxylic Acid B->C Step 1b Saponification D N-Methoxy-N-methyl-3-nitro-1H- pyrazole-5-carboxamide C->D Step 2 Weinreb Amidation

Figure 1: Overall synthetic workflow for the preparation of the target Weinreb amide.

Part 1: Synthesis of 3-Nitro-1H-pyrazole-5-carboxylic Acid

Principle and Rationale

The synthesis of the carboxylic acid precursor is a critical first step. While various methods exist for creating pyrazole carboxylic acids, a post-modification approach is often most efficient for scale-up.[6] We employ a regioselective nitration of the readily available ethyl 1H-pyrazole-5-carboxylate. The pyrazole ring is susceptible to electrophilic substitution, and conditions can be controlled to favor nitration at the 3-position. The subsequent saponification (ester hydrolysis) under basic conditions is a standard and high-yielding transformation to furnish the required carboxylic acid.

Detailed Experimental Protocol

Step 1a: Nitration of Ethyl 1H-pyrazole-5-carboxylate

  • Setup: In a 2L three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 400 mL).

  • Cooling: Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add ethyl 1H-pyrazole-5-carboxylate (100 g, 0.71 mol) in portions, ensuring the internal temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (65%, 45 mL, 0.71 mol) to concentrated sulfuric acid (120 mL) in a separate flask, pre-cooled to 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the pyrazole solution over 1.5-2 hours. Meticulously maintain the internal reaction temperature below 10 °C. After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (2 kg) in a large beaker with vigorous stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the white to pale yellow solid in a vacuum oven at 50 °C to a constant weight to yield ethyl 3-nitro-1H-pyrazole-5-carboxylate.

Step 1b: Saponification to 3-Nitro-1H-pyrazole-5-carboxylic Acid

  • Setup: To a 2L flask equipped with a mechanical stirrer and reflux condenser, add the dried ethyl 3-nitro-1H-pyrazole-5-carboxylate (from the previous step, ~0.71 mol), ethanol (500 mL), and water (500 mL).

  • Hydrolysis: Add sodium hydroxide (60 g, 1.5 mol) and heat the mixture to reflux (approx. 80-85 °C) for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidification: Dilute the remaining aqueous solution with water (500 mL) and cool to 0-5 °C in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid (approx. 125 mL) until the pH is 1-2.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C to yield 3-nitro-1H-pyrazole-5-carboxylic acid as a solid.

Part 2: Scale-up Synthesis of the Target Weinreb Amide

Principle and Rationale

The conversion of a carboxylic acid to a Weinreb amide is a crucial transformation. Direct methods using coupling reagents are often preferred for their mild conditions and broad applicability.[7] For this scale-up protocol, we utilize 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). CDMT acts as an efficient activating agent for the carboxylic acid, forming a reactive triazinyl ester in situ. This intermediate then undergoes nucleophilic substitution with N,O-dimethylhydroxylamine. This method is noted for its high yields, simple one-flask procedure, and easy removal of byproducts, making it highly suitable for large-scale synthesis.[5]

G cluster_0 Mechanism of Weinreb Amidation using CDMT Acid R-COOH Carboxylic Acid Intermediate { Activated Ester | Stable but reactive } Acid->Intermediate + CDMT, Base CDMT CDMT Activating Agent Base N-Methylmorpholine Amine MeO(Me)NH·HCl Amine Salt Product { R-CON(OMe)Me | Weinreb Amide } Amine->Product (amine freebased by Base) Intermediate->Product + MeO(Me)NH

Figure 2: Simplified schematic of the CDMT-mediated Weinreb amide formation.

Detailed Experimental Protocol
  • Setup: Charge a 3L three-necked, round-bottom flask with 3-nitro-1H-pyrazole-5-carboxylic acid (100 g, 0.58 mol), N,O-dimethylhydroxylamine hydrochloride (62.5 g, 0.64 mol, 1.1 equiv.), and tetrahydrofuran (THF, 1 L).

  • Suspension: Stir the mixture vigorously to create a fine suspension. Cool the flask to 0-5 °C using an ice bath.

  • Base Addition: Slowly add N-methylmorpholine (NMM, 177 mL, 1.63 mol, 2.8 equiv.) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Activator Addition: In a separate beaker, dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT, 112 g, 0.64 mol, 1.1 equiv.) in THF (500 mL).

  • Reaction: Add the CDMT solution to the reaction flask dropwise over 1 hour, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.

  • Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated morpholinium salts. Wash the filter cake with THF (2 x 100 mL).

  • Work-up - Extraction: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (1 L) and wash sequentially with 1M HCl (2 x 500 mL), saturated aqueous NaHCO₃ solution (2 x 500 mL), and brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can often be of sufficient purity for subsequent steps. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or column chromatography can be employed.[8]

Data Summary and Characterization

The following table summarizes the typical quantities and expected outcomes for this scale-up procedure.

ParameterStep 1a: NitrationStep 1b: SaponificationStep 2: Weinreb Amidation
Starting Material 100 g~122 g100 g
Key Reagents HNO₃/H₂SO₄NaOHCDMT, NMM, MeO(Me)NH·HCl
Solvent H₂SO₄Ethanol/WaterTHF
Temperature 0-10 °CReflux (80-85 °C)0 °C to RT
Reaction Time ~4 hours3-4 hours12-16 hours
Expected Yield 85-95%90-98%80-90%
Typical Purity (Crude) >95%>98%>95%

Analytical Characterization: The identity and purity of the final product, N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the chemical structure and presence of all expected protons.

  • ¹³C NMR: To verify the carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity of the final compound.

Safety and Handling Precautions

Handling nitrated heterocyclic compounds requires strict adherence to safety protocols due to their potential thermal instability and energetic nature.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[11]

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[12]

  • Handling Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care and have appropriate spill kits available.

  • Temperature Control: The nitration reaction is highly exothermic. Strict temperature control is critical to prevent runaway reactions. Ensure robust cooling is in place before starting.

  • Static Discharge: The final product and intermediates are nitro compounds, which can be sensitive. Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[9][11]

  • Storage: Store the nitrated intermediates and final product in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.[10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. Available at: [Link]

  • Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. Available at: [Link]

  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 3-Nitro-1H-pyrazole. Available at: [Link]

  • Wen, J., et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry, 86(7), 5448–5454. Available at: [Link]

  • Wen, J., et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. PubMed. Available at: [Link]

  • Kappe, C. O., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(15), 6251–6260. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Available at: [Link]

  • Thumar, N. M., & Ladva, K. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1084-1089. Available at: [Link]

  • da Silva, F. L. C., et al. (2013). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 18(9), 10766-10784. Available at: [Link]

  • Chemical Synthesis Database. (2025). 3-(2-methoxyethoxy)-4-nitro-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • Ananda, K., & Rangaswamy, J. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Available at: [Link]

  • Püntener, K., et al. (2024). Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation with 1,1′-Carbonyl-di(1,2,4-triazol) (CDT). Organic Process Research & Development. Available at: [Link]

  • Bucher, C., et al. (2007). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Molecules, 12(5), 975-983. Available at: [Link]

  • Katritzky, A. R., & Fali, C. N. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. Available at: [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Available at: [Link]

  • Janssen, J. W. A. M., et al. (1974). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 39(22), 3327–3331. Available at: [Link]

  • Boitessier, E., et al. (2020). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5481-5484. Available at: [Link]

  • ResearchGate. (2009). 1-Methyl-3-nitro-5-methoxycarbonyl Pyrazole. Available at: [Link]

  • Google Patents. (2016). CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete conversion during Weinreb amide coupling of 3-nitropyrazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of highly electron-deficient heteroaromatics.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of highly electron-deficient heteroaromatics. The conversion of 3-nitropyrazole carboxylic acids to their corresponding N-methoxy-N-methyl amides (Weinreb amides) is notoriously difficult.

This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative literature to help you troubleshoot incomplete conversions, suppress side reactions, and optimize your synthetic workflows.

The Core Mechanistic Challenge

To solve incomplete conversion, we must first understand the unique electronic environment of the 3-nitropyrazole system.

The nitro group at the C3 position is a powerful electron-withdrawing group (EWG). This exerts two critical effects on the molecule:

  • Extreme N-H Acidity: While a standard pyrazole N-H has a pKa of ~14.2, the predicted pKa of 3-nitropyrazole drops drastically to ~8.32[1]. Under the standard basic conditions required for Weinreb amidation (e.g., using DIPEA, pKa ~10.5), an unprotected 3-nitropyrazole-carboxylic acid will deprotonate twice, forming a dianion .

  • Electrophilic Deactivation: The formation of the pyrazolide anion pushes electron density back into the heteroaromatic ring. This severely dampens the electrophilicity of the adjacent carboxylate, making the formation of the active ester (via coupling agents like EDC or HATU) thermodynamically unfavorable and kinetically sluggish.

Troubleshooting FAQs

Q1: I am using standard EDC/HOBt and 2.0 equivalents of DIPEA, but my conversion is stalling at <20%. What is going wrong? A1: You are likely encountering a combination of base starvation and active ester stalling. N,O-Dimethylhydroxylamine is supplied as a hydrochloride salt. It consumes 1.0 equivalent of DIPEA simply to liberate the free nucleophilic amine[2]. If your pyrazole N-H is unprotected, it consumes a second equivalent of base. This leaves zero base to drive the EDC/HOBt catalytic cycle. Furthermore, EDC/HOBt is often insufficiently reactive for highly deactivated heterocyclic carboxylic acids. Solution: Protect the pyrazole N-H prior to coupling and increase your base stoichiometry (See Q2).

Q2: I have protected the pyrazole N-H with a PMB group, but the reaction still does not reach completion. How should I adjust my conditions? A2: If the N-H is protected (e.g., with PMB, THP, or Trityl), the issue lies in the coupling agent kinetics. 3-Nitropyrazole active esters are highly prone to premature hydrolysis or intramolecular degradation before the Weinreb amine can attack. Solution: Switch from carbodiimides to highly reactive uronium or phosphonium salts. Literature demonstrates that coupling PMB-protected 3-nitropyrazole carboxylic acids is highly successful when utilizing PyClop or HATU [3]. Ensure you use at least 3.0 to 4.0 equivalents of DIPEA to maintain a strongly basic environment that favors the rapid collapse of the tetrahedral intermediate.

Q3: I switched to HATU, but I am now observing a major side product and consumption of my starting material. What happened? A3: You are likely observing guanidinylation of your amine. If HATU is pre-mixed with the Weinreb amine in the absence of the carboxylic acid, or if the active ester formation is too slow, the amine can attack the uronium carbon of HATU directly. Solution: Alter your order of addition. Dissolve the carboxylic acid, Weinreb amine salt, and base together first, and add the coupling agent last at 0 °C to strictly control the activation kinetics.

Quantitative Data: Coupling Agent Efficacy

The table below summarizes the expected performance of various activation strategies for PMB-protected 3-nitropyrazole-5-carboxylic acid.

Coupling AgentBase RequiredTypical Conversion (%)Mechanistic Observation / Causality
EDC / HOBt DIPEA (3.0 eq)< 20%O-acylisourea intermediate is too stable/sluggish; highly prone to N-acylurea rearrangement.
T3P DIPEA (4.0 eq)30 - 40%Moderate reactivity; hindered by the electron-deficient nature of the pyrazole ring.
HATU DIPEA (4.0 eq)85 - 95%Highly reactive O-At ester drives the amidation forward before active ester degradation occurs.
PyClop DIPEA (4.0 eq)90 - 98%Excellent for unreactive substrates[3]; avoids the guanidinylation side reactions seen with HATU.
Oxalyl Chloride DMF (cat.), None> 95%Highly effective conversion to acid chloride, but harsh conditions may cleave acid-labile protecting groups.

Diagnostic Workflow

Use the following decision tree to systematically diagnose and resolve incomplete conversions in your Weinreb couplings.

TroubleshootingTree Start Incomplete Conversion During Weinreb Coupling Check1 Is the Pyrazole N-H Protected? (e.g., PMB, THP) Start->Check1 Sol1 Protect N-H to prevent dianion formation & side reactions Check1->Sol1 No Check2 Is Base (DIPEA/NMM) ≥ 3.0 Equivalents? Check1->Check2 Yes Sol2 Increase base to neutralize Weinreb amine HCl & activate coupling Check2->Sol2 No Check3 Which Coupling Agent is being used? Check2->Check3 Yes Sol3 Switch to HATU, PyClop, or Acid Chloride method Check3->Sol3 EDC/HOBt or weak agent Optimize Optimize Order of Addition (Add Coupling Agent Last at 0°C) Check3->Optimize HATU / PyClop

Figure 1: Decision tree for troubleshooting incomplete Weinreb amidation of 3-nitropyrazoles.

Self-Validating Experimental Protocol

This protocol utilizes HATU and is designed as a self-validating system: the specific stoichiometric ratios ensure kinetic dominance of the desired pathway, while the orthogonal workup steps chemically validate the removal of specific unreacted precursors.

Objective: Synthesis of 1-(4-methoxybenzyl)-N-methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide.

Reagents:

  • 1-(4-methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.5 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF (0.15 M)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the PMB-protected 3-nitropyrazole carboxylic acid (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Causality: Moisture must be excluded to prevent competitive hydrolysis of the highly reactive HOAt-active ester.

  • Amine Introduction: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) as a solid to the stirring solution.

  • Base Activation: Dropwise add DIPEA (4.0 eq) over 2 minutes.

    • Causality: The first 1.5 eq of DIPEA strictly neutralizes the amine hydrochloride salt. The remaining 2.5 eq deprotonates the carboxylic acid and acts as the proton sink for the HATU activation cycle.

  • Controlled Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in one single portion.

    • Causality: Adding the coupling agent after the free amine is generated ensures that the moment the transient O-At active ester forms, it is immediately intercepted by the nucleophile, preventing degradation or guanidinylation.

  • Reaction Monitoring: Stir at 0 °C for 15 minutes, then remove the ice bath and allow warming to room temperature. Monitor via LC-MS. Complete conversion is typically observed within 2–3 hours.

  • Orthogonal Workup (Self-Validation):

    • Dilute the mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NH₄Cl.

    • Acidic Wash: Wash the organic layer with 1M HCl. Validation: This selectively protonates and removes any unreacted N,O-dimethylhydroxylamine and DIPEA into the aqueous layer.

    • Basic Wash: Wash with saturated aqueous NaHCO₃. Validation: This deprotonates and removes any unreacted starting carboxylic acid and acidic HOAt byproducts.

    • Final Polish: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure Weinreb amide[4].

References

  • TutorChase. (n.d.). How do you prepare a Weinreb amide? Retrieved from[Link]

  • Schrader, T., et al. (2004). New Heterocyclic β-Sheet Ligands with Peptidic Recognition Elements. ACS Publications. Retrieved from[Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide vs. Methyl Esters for Ketone Synthesis

In the landscape of pharmaceutical and agrochemical research, the precise construction of complex molecular architectures is paramount. The synthesis of ketones represents a fundamental transformation, creating a versati...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and agrochemical research, the precise construction of complex molecular architectures is paramount. The synthesis of ketones represents a fundamental transformation, creating a versatile functional group that serves as a linchpin for further molecular elaboration. However, the seemingly straightforward addition of an organometallic reagent to a carboxylic acid derivative is fraught with challenges, most notably the propensity for over-addition.[1][2][3]

This guide provides an in-depth comparison of two common precursors for ketone synthesis: the classic methyl ester and a highly specialized N-methoxy-N-methylamide (Weinreb amide), specifically N-methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide. We will explore the underlying mechanistic differences that dictate their performance, present experimental data, and offer practical protocols to guide researchers in selecting the optimal tool for their synthetic campaigns.

The Fundamental Challenge: Overcoming Over-Addition with Organometallics

The core difficulty in synthesizing a ketone (R-CO-R') from a carboxylic acid derivative like an ester (R-CO-OMe) lies in the reactivity of the product itself. The addition of a potent nucleophile, such as a Grignard (R'MgX) or organolithium (R'Li) reagent, to a methyl ester initially forms a ketone. However, this newly formed ketone is generally more reactive than the starting ester towards the organometallic reagent.[3] Consequently, a second equivalent of the nucleophile rapidly adds to the ketone, leading to the formation of a tertiary alcohol after workup.[3][4] This over-addition plagues many classical approaches and often results in a mixture of products, complicating purification and reducing the yield of the desired ketone.[2]

Figure 2: The Weinreb amide mechanism. Nucleophilic addition forms a stable, chelated intermediate that prevents over-addition until acidic workup.

Focus Reagent: N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide

The specific reagent at the heart of this guide is a specialized Weinreb amide. The N-methoxy-N-methylcarboxamide is the reactive handle for ketone synthesis, while the 3-nitro-1H-pyrazole moiety represents a valuable, pre-installed molecular scaffold. Pyrazole rings are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. [5][6]This reagent, therefore, is not merely a tool for making simple ketones; it is an advanced intermediate for the direct synthesis of complex, high-value pyrazole-containing ketones, which are often targets in drug discovery programs.

Head-to-Head Performance Comparison

The choice between a standard methyl ester and a specialized Weinreb amide is a decision between cost-effectiveness and precision. The following table summarizes the key performance differences based on established chemical principles and experimental observations.

FeatureN-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamideMethyl 3-nitro-1H-pyrazole-5-carboxylate
Primary Product Desired KetoneTertiary Alcohol (from over-addition)
Yield of Ketone High to ExcellentLow to Moderate (often in a mixture)
Byproducts MinimalSignificant amounts of tertiary alcohol
Reagent Stoichiometry Requires ~1.1 equivalents of organometallicRequires >2 equivalents of organometallic for full conversion
Intermediate Stability High (stable chelated tetrahedral intermediate) [1][7]Low (readily collapses to a reactive ketone) [3]
Reaction Control Excellent; stops cleanly after one additionPoor; difficult to stop at the ketone stage [2]
Functional Group Tolerance Broad; compatible with many functional groupsLimited; sensitive groups may react with excess nucleophile
Workup Simple aqueous quench liberates the ketoneRequires careful quenching and often complex chromatography
Cost of Precursor Higher (requires synthesis of the Weinreb amide)Lower (esters are readily available or easily made)

Experimental Workflow & Protocols

The following diagram and protocols illustrate the practical differences in synthesizing a target ketone using both approaches.

Experimental_Workflow Comparative Synthesis Workflow cluster_weinreb Weinreb Amide Pathway cluster_ester Methyl Ester Pathway w_start Weigh Weinreb Amide w_dissolve Dissolve in THF w_start->w_dissolve w_cool Cool to 0°C w_dissolve->w_cool w_add Add R'MgX (1.1 eq) Stir 1h @ 0°C w_cool->w_add w_quench Quench with aq. NH₄Cl w_add->w_quench w_extract Extract with EtOAc w_quench->w_extract w_purify Purify (Column Chromatography) w_extract->w_purify w_product High Yield of Ketone w_purify->w_product e_start Weigh Methyl Ester e_dissolve Dissolve in THF e_start->e_dissolve e_cool Cool to 0°C e_dissolve->e_cool e_add Add R'MgX (2.2 eq) Stir 2h @ 0°C e_cool->e_add e_quench Quench with aq. NH₄Cl e_add->e_quench e_extract Extract with EtOAc e_quench->e_extract e_purify Purify (Column Chromatography) e_extract->e_purify e_product Mixture: Tertiary Alcohol (Major) + Ketone (Minor) e_purify->e_product

Figure 3: Comparative workflow for ketone synthesis, highlighting the cleaner outcome of the Weinreb amide pathway versus the methyl ester pathway.

Protocol 1: Ketone Synthesis via Weinreb Amide

Objective: To synthesize 5-(benzoyl)-N-methoxy-N-methyl-3-nitro-1H-pyrazole from N-methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide.

  • Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add N-methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add phenylmagnesium bromide (1.1 eq, 1.0 M solution in THF) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the resulting mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ketone.

Protocol 2: Attempted Ketone Synthesis via Methyl Ester

Objective: To attempt the synthesis of 5-(benzoyl)-3-nitro-1H-pyrazole from methyl 3-nitro-1H-pyrazole-5-carboxylate.

  • Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add methyl 3-nitro-1H-pyrazole-5-carboxylate (1.0 eq) and dissolve in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add phenylmagnesium bromide (2.2 eq, 1.0 M solution in THF) dropwise over 30 minutes. An initial 1.1 equivalents would likely result in a mixture of starting material, ketone, and alcohol.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • Quenching & Workup: Follow steps 5-7 as described in Protocol 1.

  • Analysis & Purification: Analysis of the crude product will typically show the tertiary alcohol as the major product, with the desired ketone as a minor component. Separation requires careful column chromatography.

Conclusion and Expert Recommendations

For researchers and drug development professionals, the synthesis of ketones demands precision, reliability, and high yields. While methyl esters are readily available and inexpensive, their utility in synthesizing ketones with organometallic reagents is severely limited by the over-addition problem. [2][3]This route often leads to undesired tertiary alcohols, complicating purification and wasting valuable materials.

The Weinreb-Nahm amide, and specifically a pre-functionalized variant like N-methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide, represents a far superior strategy. Its unique ability to form a stable, chelated intermediate completely circumvents the issue of over-addition, providing a clean, high-yielding, and predictable route to the desired ketone. [1][8] Recommendation: For the synthesis of complex, high-value ketones where yield, purity, and predictability are critical, the Weinreb amide is the unequivocal method of choice. The investment in preparing the specialized amide is repaid with simplified purification, higher yields, and a more robust and reliable synthetic transformation. Methyl esters should be reserved for situations where the corresponding tertiary alcohol is the desired product.

References

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • Grokipedia. Weinreb ketone synthesis. [Link]

  • Grokipedia. N,O-Dimethylhydroxylamine. [Link]

  • YouTube. (2025, December 5). Weinreb ketone synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. [Link]

  • Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Chemistry Steps. Esters with Grignard Reagent. [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]

  • ACS Omega. (2025, February 18). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. [Link]

  • PMC. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. [Link]

  • ResearchGate. Use of lithium N, O-dimethylhydroxylamide as an efficient in situ protecting agent for aromatic aldehydes. [Link]

  • ACS Publications. (2010, November 1). Dialkylaluminum N,O-Dimethylhydroxylamine Complex as a Reagent to Mask Reactive Carbonyl Groups in Situ from Nucleophiles. [Link]

  • Organic Syntheses. (2017, September 9). N-Methoxy-N-methylcyanoformamide. [Link]

  • JOCPR. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • International Journal of ChemTech Research. (2013). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. [Link]

  • PMC. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • PMC. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]

Sources

Comparative

Comprehensive HPLC Method Validation Guide for N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide Purity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology Introduction & The Analytical Challenge N-Methoxy-N-methyl-3-nitro-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology

Introduction & The Analytical Challenge

N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide (CAS: 1290181-44-0) is a highly specialized Weinreb amide intermediate frequently utilized in the synthesis of pyrazole-containing active pharmaceutical ingredients (APIs), such as kinase inhibitors. Ensuring the purity of this intermediate is critical, as impurities—particularly positional isomers (e.g., 4-nitro variants) and des-methyl/des-methoxy byproducts—can propagate through synthetic pathways, severely impacting the yield and safety profile of the final API.

The Causality of Chromatographic Failure

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents three distinct physicochemical challenges:

  • Tautomerization: The 1H-pyrazole core contains an acidic/basic nitrogen that can undergo rapid tautomerization in solution. On a standard reversed-phase column with a neutral mobile phase, this manifests as severe peak broadening or peak splitting.

  • High Polarity: The combination of a nitro group, a pyrazole ring, and a Weinreb amide makes the molecule highly polar, leading to poor retention (low k′ values) on traditional hydrophobic stationary phases.

  • Isomeric Interference: Resolving the 3-nitro isomer from the 4-nitro isomer requires a stationary phase capable of recognizing subtle differences in spatial arrangement and dipole moments.

To address these challenges, this guide objectively compares three stationary phases and provides a self-validating, step-by-step protocol aligned with the latest [1].

Column Comparison Guide: Selecting the Optimal Stationary Phase

To establish an authoritative and reliable method, we evaluated three different column chemistries. The goal was to achieve a resolution ( Rs​ ) of > 2.0 between the target compound and its critical pair (the 4-nitro positional isomer), while maintaining a tailing factor ( Tf​ ) of < 1.5.

Evaluated Columns:
  • Standard C18 (Octadecylsilane): Relies purely on dispersive (hydrophobic) interactions.

  • Biphenyl: Provides π−π interactions, enhancing retention for aromatic systems.

  • PFP (Pentafluorophenyl): Offers multiple retention mechanisms, including π−π interactions, dipole-dipole interactions (due to the highly electronegative C-F bonds), and hydrogen bonding [2].

Experimental Performance Data

Conditions: Isocratic elution (60% Water with 0.1% TFA / 40% Acetonitrile), Flow rate: 1.0 mL/min, UV Detection: 254 nm, Temperature: 30°C.

Column ChemistryRetention Time ( tR​ )Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Critical PairTheoretical Plates ( N )Verdict
C18 (150 x 4.6 mm, 5 µm)3.2 min1.851.1 (Co-elution)4,200Fail - Insufficient retention and resolution.
Biphenyl (150 x 4.6 mm, 5 µm)5.8 min1.401.77,500Marginal - Good retention, but borderline resolution.
PFP (150 x 4.6 mm, 5 µm)7.4 min1.153.4 11,200Optimal - Excellent shape and baseline resolution.

The Scientific Consensus: The PFP column drastically outperforms the C18 and Biphenyl phases. The strong dipole moment of the nitro group on the pyrazole ring interacts specifically with the fluorinated aromatic ring of the PFP stationary phase. This dipole-dipole interaction, combined with steric shape selectivity, perfectly resolves the 3-nitro and 4-nitro isomers [2]. Furthermore, the addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase suppresses the ionization/tautomerization of the pyrazole N-H bond, eliminating peak tailing.

HPLC_Optimization Start Target: N-Methoxy-N-methyl-3-nitro- 1H-pyrazole-5-carboxamide ColSelect Column Screening (C18 vs. Biphenyl vs. PFP) Start->ColSelect PFP PFP Column Selected (Optimal Resolution for Nitroaromatics) ColSelect->PFP Best Rs > 2.0 MobilePhase Mobile Phase Optimization (0.1% TFA to suppress tautomerization) PFP->MobilePhase Validation ICH Q2(R2) Validation Phase MobilePhase->Validation

Caption: HPLC Method Selection and Optimization Workflow for Nitro-Pyrazole Derivatives.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. System suitability criteria must be met before any sample analysis begins, ensuring trustworthiness and reproducibility.

Reagents and Equipment
  • Stationary Phase: Thermo Scientific™ Hypersil GOLD™ PFP (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: HPLC-grade Water containing 0.1% v/v Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) containing 0.1% v/v TFA.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions
  • Elution Mode: Gradient (to ensure late-eluting hydrophobic impurities are washed off).

    • 0–2 min: 20% B

    • 2–10 min: 20% 60% B

    • 10–12 min: 60% 90% B

    • 12–15 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: Photodiode Array (PDA) at 254 nm (Extracting spectra from 200–400 nm for peak purity).

Preparation of Solutions
  • Blank Solution: Use the Diluent (Water:MeCN 50:50).

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to dissolve, and make up to the mark.

  • System Suitability Solution: Spike the Standard Solution with 1.0 µg/mL of the 4-nitro positional isomer (critical pair).

System Suitability Acceptance Criteria

Before proceeding to validation or sample testing, inject the System Suitability Solution in replicate ( n=6 ).

  • % RSD of Retention Time: ≤1.0%

  • % RSD of Peak Area: ≤2.0%

  • Tailing Factor ( Tf​ ): ≤1.5

  • Resolution ( Rs​ ): ≥2.0 between the 3-nitro target and the 4-nitro isomer.

ICH Q2(R2) Method Validation Framework

Following the updated [3], the method must be validated for Specificity, Linearity, Accuracy, Precision, and Robustness.

ICH_Validation Val ICH Q2(R2) Validation Spec Specificity (Peak Purity > 99%) Val->Spec Lin Linearity (R² > 0.999) Val->Lin Acc Accuracy (98-102% Recovery) Val->Acc Prec Precision (RSD < 2.0%) Val->Prec

Caption: Core ICH Q2(R2) Validation Parameters and Acceptance Criteria.

Specificity & Forced Degradation

Objective: Prove the method is stability-indicating and that no degradation products co-elute with the main peak [4]. Procedure: Subject the API to stress conditions:

  • Acidic: 1N HCl at 60°C for 2 hours.

  • Alkaline: 0.1N NaOH at 60°C for 2 hours (Weinreb amides are susceptible to basic hydrolysis).

  • Oxidative: 3% H2​O2​ at room temperature for 2 hours.

  • Thermal: Solid state at 105°C for 24 hours. Acceptance: The PDA peak purity angle must be less than the peak purity threshold for the main peak in all degraded samples, proving chromatographic homogeneity.

Linearity and Range

Objective: Demonstrate a linear relationship between analyte concentration and UV response. Procedure: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (50 µg/mL to 150 µg/mL). Inject each level in triplicate. Acceptance: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤2.0% of the 100% level response.

Accuracy (Recovery)

Objective: Confirm the exactness of the analytical procedure. Procedure: Spike known amounts of the reference standard into a synthetic mixture of impurities at three levels (50%, 100%, and 150%). Prepare three replicates per level ( n=9 total). Acceptance: Mean recovery at each level must fall between 98.0% and 102.0% .

Precision (Repeatability & Intermediate Precision)

Objective: Evaluate the closeness of agreement between a series of measurements. Procedure:

  • Repeatability: Prepare six individual sample preparations at 100% concentration and analyze them on the same day, by the same analyst, using the same equipment.

  • Intermediate Precision: Have a second analyst prepare six new samples on a different day, using a different HPLC system and a different lot of the PFP column. Acceptance: The relative standard deviation (% RSD) for the assay values must be ≤2.0% for both repeatability and intermediate precision [4].

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Quality Guidelines, 2023. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines, June 2024. Available at:[Link]

  • National Institutes of Health (PMC). "HPLC Method Development, Validation and Impurity Characterization for an Antitumor HSP90 Inhibitor." J Pharm Biomed Anal, 2014. Available at:[Link]

Validation

Reactivity and Utility Comparison: N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide vs. Morpholine Amides in Ketone Synthesis

Executive Summary The synthesis of ketones via the acylation of organometallic reagents requires precise control over the reaction's tetrahedral intermediate to prevent over-addition and the subsequent formation of terti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of ketones via the acylation of organometallic reagents requires precise control over the reaction's tetrahedral intermediate to prevent over-addition and the subsequent formation of tertiary alcohols. This guide objectively compares two distinct classes of acylating agents: the highly specialized Weinreb amide, N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide (CAS 1290181-44-0)[1], and the operationally robust class of morpholine amides [2]. By analyzing their mechanistic pathways, intermediate stabilities, and stoichiometric requirements, this guide provides drug development professionals with actionable, self-validating protocols for selective ketone synthesis.

Mechanistic Causality: The "Why" Behind the Reactivity

The Pyrazole Weinreb Amide: Electronic Activation and Rigid Chelation

N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide represents a highly activated electrophile. The 3-nitro-1H-pyrazole core exerts a profound electron-withdrawing inductive effect, significantly lowering the LUMO of the carbonyl carbon and accelerating nucleophilic attack[1].

However, the presence of the 1H-pyrazole introduces a critical mechanistic variable: acidity . The N-H proton of the pyrazole ring is highly acidic (further acidified by the 3-nitro group). When exposed to a Grignard or organolithium reagent, the first equivalent is entirely consumed in an acid-base reaction to form a metal pyrazolide. Only the second equivalent acts as a nucleophile. Once attacked, the Weinreb amide forms a highly stable, rigid 5-membered metal chelate (coordinating the metal via the carbonyl and methoxy oxygens), which prevents premature collapse into a ketone until aqueous acidic workup[3].

Morpholine Amides: Equilibrium and Intermediate Stabilization

Morpholine amides are classical, cost-effective alternatives to Weinreb amides[2]. They rely on the oxygen of the morpholine ring and steric bulk to stabilize the tetrahedral intermediate[4]. While effective, this intermediate is thermodynamically less stable than the Weinreb chelate.

Recent mechanistic studies reveal that, particularly with less reactive or sterically hindered nucleophiles (e.g., alkynyllithiums), morpholine amides establish a dynamic equilibrium between the tetrahedral intermediate and the starting materials[3]. If quenched directly, this equilibrium results in incomplete conversion. To drive the reaction forward, chemists must either use a large excess of the organometallic reagent or employ hard Lewis acid additives, such as anhydrous Cerium(III) chloride (CeCl₃), to tighten the coordination sphere and lock the intermediate in place[5].

Mechanism cluster_weinreb Pyrazole Weinreb Amide Pathway cluster_morpholine Morpholine Amide Pathway W_Amide 3-Nitro-1H-pyrazole Weinreb Amide W_Deprot Metal Pyrazolide (N-H Deprotonated) W_Amide->W_Deprot R-M (1.0 eq) Acid-Base W_Tetra Rigid 5-Membered Metal Chelate W_Deprot->W_Tetra R-M (1.0 eq) Nucleophilic W_Ketone Ketone Product W_Tetra->W_Ketone Acidic Workup M_Amide Morpholine Amide (No acidic protons) M_Tetra Tetrahedral Intermediate (Equilibrium) M_Amide->M_Tetra R-M (>1.5 eq) or CeCl3 M_Ketone Ketone Product M_Tetra->M_Ketone Acidic Workup

Mechanistic divergence: Deprotonation vs. Equilibrium in amide acylations.

Quantitative Performance Comparison

The following table summarizes the operational and chemical differences between the two acylating systems based on current literature and structural analysis[2],[5],[3].

Performance MetricN-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamideMorpholine Amides (General)
Intermediate Stability Exceptionally high (5-membered bidentate chelate)Moderate (Prone to dynamic equilibrium)
Organometallic Stoichiometry ≥ 2.05 eq (1.0 eq consumed by acidic 1H-pyrazole)1.5 - 3.0 eq (Required to overcome equilibrium)
Electrophilicity Very High (Activated by 3-nitro-pyrazole core)Moderate to High
Water Solubility Low to ModerateVery High (Facilitates easy aqueous workup)
Precursor Amine Cost High (N,O-Dimethylhydroxylamine HCl)Low (Morpholine)
Over-addition Risk NegligibleLow (but higher than Weinreb if unoptimized)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate built-in validation steps (In-Process Controls) to verify mechanistic milestones before proceeding.

Protocol A: Ketone Synthesis via Pyrazole Weinreb Amide

Causality Note: Because the substrate contains an acidic 1H-pyrazole proton, exactly 2.05 to 2.10 equivalents of the organometallic reagent must be used. Using standard 1.1 equivalents will result in near-zero conversion, as the reagent will only deprotonate the substrate.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide (1.0 mmol) and anhydrous THF (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dropwise add the Grignard reagent (2.1 mmol, 2.1 eq) via syringe over 10 minutes. Observation: The first equivalent may cause a slight exotherm or gas evolution (if using alkyl lithiums) due to N-H deprotonation.

  • Incubation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature for an additional 2 hours.

  • In-Process Control (IPC): Quench a 50 µL aliquot in saturated NH₄Cl and analyze via TLC/LC-MS. The reaction should cleanly show >95% conversion. If conversion is low, the titer of the organometallic reagent is likely degraded, as the 5-membered chelate formation is thermodynamically highly favorable.

  • Quench & Workup: Cool back to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL) to break the metal chelate and release the ketone. Extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate.

Protocol B: Ketone Synthesis via Morpholine Amide (with CeCl₃)

Causality Note: To prevent the morpholine amide from equilibrating back to starting materials, anhydrous CeCl₃ is used to tightly coordinate the tetrahedral intermediate, allowing the use of near-stoichiometric nucleophile amounts[5].

  • Activation of CeCl₃: Vigorously stir anhydrous CeCl₃ (1.5 mmol) in dry THF (10 mL) at room temperature for 2 hours to form a uniform suspension.

  • Cooling: Cool the suspension to -78 °C.

  • Organometallic Addition: Add the organolithium or Grignard reagent (1.2 mmol, 1.2 eq) dropwise and stir for 30 minutes to form the organocerium species.

  • Amide Addition: Add the morpholine amide (1.0 mmol) dissolved in THF (2 mL) dropwise.

  • In-Process Control (IPC): After 1.5 hours at -78 °C, analyze an aliquot by TLC. If unreacted morpholine amide persists, the equilibrium favors the starting materials. Do not warm the reaction ; instead, add an additional 0.5 equivalents of the organometallic reagent to drive the tetrahedral intermediate forward.

  • Quench & Workup: Quench the reaction at -78 °C with 10% aqueous acetic acid or NH₄Cl (10 mL). Extract with Et₂O (3 × 15 mL), wash with brine, dry over MgSO₄, and concentrate. The high water solubility of unreacted morpholine amides often allows them to be washed away entirely in the aqueous phase[2].

Workflow Step1 1. Dry THF & Substrate Purging (N2/Ar) Step2 2. Cool to -78°C or 0°C (Add CeCl3 for Morpholine) Step1->Step2 Step3 3. Dropwise Addition of Organometallic Reagent Step2->Step3 Step4 4. Stir & IPC Monitor (Check for Equilibration) Step3->Step4 Step5 5. Aqueous Acidic Quench (HCl/NH4Cl) Step4->Step5 Step6 6. Extraction & Purification Step5->Step6

Standardized experimental workflow for organometallic addition to amides.

Conclusion

For complex, late-stage functionalization where atom economy is secondary to absolute yield and chemoselectivity, N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide is superior due to its rigid chelate stability. However, chemists must account for the acidic 1H-pyrazole proton by doubling the organometallic stoichiometry. Conversely, for early-stage scale-up where cost, operational stability, and ease of purification are paramount, morpholine amides are excellent alternatives, provided the inherent dynamic equilibrium of their tetrahedral intermediate is managed via excess reagents or Lewis acid additives.

References

  • Ogiwara, Y. "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis." Synthesis, Georg Thieme Verlag KG, 2025.

  • Concellón, J. M. et al. "Addition of Organocerium Reagents to Morpholine Amides: Synthesis of Important Pheromone Components." The Journal of Organic Chemistry, American Chemical Society, 2002.

  • Roberts, J. C. et al. "An Unexpected Equilibrium Process Associated with a Standard Approach to Ynone Synthesis." The Journal of Organic Chemistry, American Chemical Society, 2002.

  • "N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide (CAS 1290181-44-0) Properties." ChemicalBook.

Sources

Comparative

Validating Regioselectivity of Nucleophilic Attack on N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide: A Comparative Guide

Executive Summary In modern drug discovery and complex molecule synthesis, bifunctional building blocks are highly prized for their ability to generate diverse chemical space from a single precursor. N-Methoxy-N-methyl-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, bifunctional building blocks are highly prized for their ability to generate diverse chemical space from a single precursor. N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide is a premier example of such a scaffold. However, its utility is often bottlenecked by a perceived regioselectivity challenge: the molecule possesses multiple highly reactive electrophilic and acidic sites.

This guide provides a validated, mechanistic framework for controlling the regioselectivity of nucleophilic attack on this scaffold. By comparing its performance against traditional ester and non-nitrated alternatives, we demonstrate how Hard-Soft Acid-Base (HSAB) principles can be leveraged to achieve orthogonal, chemoselective functionalization at either the C-5 carbonyl or the C-3 aromatic position.

Mechanistic Framework: The Causality Behind Regioselectivity

To predictably control nucleophilic attack, one must understand the distinct electronic nature of the three reactive sites on the pyrazole scaffold:

  • The N-1 Proton (Acidic Site): Due to the strong electron-withdrawing effects of both the 3-nitro and 5-carboxamide groups, the pyrazole N-H is highly acidic (pKa ~3.5–5.5)[1]. Causality: Any basic nucleophile will first deprotonate this site. Experimental designs must account for this by utilizing an extra equivalent of the nucleophile (as a sacrificial base) or by adding an exogenous inorganic base.

  • The C-5 Weinreb Amide (Hard Electrophile): The N-methoxy-N-methylamide (Weinreb amide) is a classic hard electrophile. Causality: Hard carbon nucleophiles, such as Grignard or organolithium reagents, preferentially attack this carbonyl. The reaction forms a highly stable, 5-membered metal-chelated intermediate that resists further nucleophilic attack, preventing over-addition[2].

  • The C-3 Nitro-Bearing Carbon (Soft Electrophile): The 3-nitro group highly activates the pyrazole ring for Nucleophilic Aromatic Substitution (SNAr). Causality: Soft nucleophiles (e.g., thiolates, secondary amines) bypass the hard carbonyl and attack the softer C-3 carbon. This forms a stabilized Meisenheimer complex, followed by the rapid expulsion of the nitrite leaving group[3].

Pathways Center N-Methoxy-N-methyl-3-nitro- 1H-pyrazole-5-carboxamide HardNu Hard Nucleophile (e.g., Grignard) Center->HardNu 2.1 eq, THF SoftNu Soft Nucleophile (e.g., Thiolate) Center->SoftNu Base, DMF Ketone C-5 Ketone Formation (Weinreb Intact) HardNu->Ketone Hard-Hard Match SNAr C-3 SNAr Product (NO2 Displaced) SoftNu->SNAr Soft-Soft Match

Divergent regioselectivity of nucleophilic attack based on nucleophile hardness.

Comparative Performance Analysis

To objectively evaluate the utility of the title compound, we compared its reactivity profile against two standard alternatives: Ethyl 3-nitro-1H-pyrazole-5-carboxylate (an ester analogue) and N-Methoxy-N-methyl-1H-pyrazole-5-carboxamide (a non-nitrated analogue).

The data below summarizes the chemoselectivity and yield when subjected to prototypical hard (Phenylmagnesium bromide) and soft (Sodium benzenethiolate) nucleophiles.

SubstrateNucleophile TypePrimary Reaction SiteChemoselectivity ProfileIsolated Yield
Title Compound PhMgBr (Hard)C-5 (Weinreb Amide)High: Clean ketone formation; NO₂ intact.>85%
Title Compound PhSNa (Soft)C-3 (SNAr)High: NO₂ displaced; Weinreb intact.>80%
Ethyl Ester AnaloguePhMgBr (Hard)C-5 (Ester)Low: Over-addition to tertiary alcohol.<40%
Non-Nitrated WeinrebPhSNa (Soft)NoneN/A: No SNAr leaving group present.0%

Key Takeaway: The title compound vastly outperforms the ester analogue by preventing Grignard over-addition. Furthermore, unlike the non-nitrated Weinreb amide, the presence of the 3-nitro group unlocks an entirely orthogonal SNAr reactivity vector, making it a superior divergent scaffold.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm regioselectivity prior to final isolation.

Protocol A: Regioselective Ketone Formation (C-5 Attack)

Objective: Convert the Weinreb amide to a ketone using a hard nucleophile without displacing the nitro group.

  • Preparation: Dissolve N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the reaction to 0 °C.

  • Nucleophilic Attack: Add Phenylmagnesium bromide (PhMgBr, 2.1 eq) dropwise. Causality Check: The first 1.0 eq acts purely as a base to deprotonate the acidic N-1 proton. The remaining 1.1 eq attacks the C-5 carbonyl to form the stable magnesium chelate[2].

  • Incubation: Stir at 0 °C for 2 hours.

  • Self-Validation (LC-MS): Quench a 10 µL aliquot in MeOH/HCl. LC-MS must show the desired ketone mass [M+H]+ . Crucially, the isotopic signature of the nitro group must remain intact (no loss of 46 Da).

  • Quench & Isolation: Quench the bulk reaction with cold 1 M HCl to break the metal chelate. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Workflow S1 1. Substrate in dry THF (0 °C) S2 2. Add PhMgBr (2.1 eq) dropwise S1->S2 S3 3. N-1 Deprotonation & C-5 Chelation S2->S3 S4 4. Acidic Quench (1M HCl) S3->S4 S5 5. LC-MS Validation (Ketone Mass) S4->S5

Step-by-step workflow for regioselective Grignard addition and self-validation.

Protocol B: Regioselective SNAr (C-3 Attack)

Objective: Displace the 3-nitro group using a soft nucleophile while leaving the Weinreb amide intact.

  • Preparation: Dissolve the title compound (1.0 eq) in anhydrous DMF (0.2 M). Add K₂CO₃ (1.5 eq) to deprotonate the N-1 proton, forming the pyrazolide anion.

  • Nucleophilic Attack: Add Sodium benzenethiolate (PhSNa, 1.1 eq). Causality Check: Despite the pyrazole ring bearing a negative charge, the highly electron-withdrawing nature of the C-3 nitro group and C-5 carboxamide still permits SNAr by the soft thiolate nucleophile[3].

  • Incubation: Stir at 60 °C for 4 hours.

  • Self-Validation (NMR): Isolate a small aliquot. ¹H NMR must show the retention of the Weinreb amide methyl singlets (~3.7 ppm for O-CH₃ and ~3.2 ppm for N-CH₃). LC-MS will confirm the loss of the nitro group (-46 Da) and the addition of the thioether.

  • Isolation: Dilute with water, acidify to pH 4 with 1 M HCl (to reprotonate the pyrazole), and extract with EtOAc. Purify via flash chromatography.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-n-methylamides as effective acylating agents." Tetrahedron Letters, 1981. [Link]

  • Dalinger, I. L. et al. "Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles." Russian Chemical Bulletin, 2010. [Link]

  • Nichols, C. M. et al. "Gas-Phase Acidities of Nitrated Azoles as Determined by the Extended Kinetic Method and Computations." The Journal of Physical Chemistry A, 2015. [Link]

Sources

Validation

N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide bench stability compared to other pyrazole Weinreb amides

In the landscape of modern synthetic chemistry and drug discovery, pyrazole scaffolds are of immense value, serving as the core of numerous biologically active compounds.[1] The introduction of a Weinreb amide (N-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry and drug discovery, pyrazole scaffolds are of immense value, serving as the core of numerous biologically active compounds.[1] The introduction of a Weinreb amide (N-methoxy-N-methylamide) functionality at the 5-position of the pyrazole ring offers a versatile handle for further chemical transformations. This guide provides an in-depth technical comparison of the bench stability of a key building block, N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide , with other substituted pyrazole Weinreb amides. This document is intended for researchers, scientists, and drug development professionals, offering insights into the factors governing the stability of these important synthetic intermediates.

Introduction to Pyrazole Weinreb Amides and the Significance of Stability

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its derivatives are known for a wide range of pharmacological activities.[2] The Weinreb amide, in turn, is a highly useful functional group in organic synthesis due to its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. The stability of these compounds is a critical parameter, influencing their storage, handling, and the reliability of synthetic outcomes. Degradation can lead to the formation of impurities that may complicate purification and compromise the integrity of subsequent reactions.

This guide focuses on a pyrazole scaffold bearing a strong electron-withdrawing nitro group at the 3-position and a Weinreb amide at the 5-position. The electronic nature of substituents on the pyrazole ring is known to significantly influence the ring's stability and reactivity.[3]

Bench Stability of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide

The presence of the nitro group, a potent electron-withdrawing group, is expected to decrease the electron density of the pyrazole ring. This can render the ring more susceptible to nucleophilic attack under certain conditions, although the aromatic nature of the pyrazole ring provides inherent stability. The Weinreb amide itself is generally considered a robust functional group. However, like all amides, it is susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the corresponding carboxylic acid.

For practical purposes, N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide is expected to be stable under standard laboratory conditions: stored in a cool, dry place, protected from light and strong acids or bases. Discoloration of the solid material may indicate degradation and the compound should be re-analyzed for purity before use.

Comparative Stability Analysis with Other Pyrazole Weinreb Amides

The stability of a pyrazole Weinreb amide is a function of the substituents on the pyrazole ring. A comparison with other hypothetical or known pyrazole Weinreb amides can be made based on the electronic effects of these substituents.

Substitution Pattern Expected Relative Stability Rationale
3-Nitro (Electron-Withdrawing) Moderate The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but may increase susceptibility to nucleophilic attack. The primary degradation pathway is likely hydrolysis of the Weinreb amide under harsh pH conditions. Thermal stability might be a concern for highly nitrated pyrazoles.
3-Amino (Electron-Donating) Moderate to High An amino group is electron-donating, which increases the electron density of the pyrazole ring, enhancing its stability against nucleophilic attack. However, amino groups can be susceptible to oxidation.
3-Methyl (Weakly Electron-Donating) High A methyl group is weakly electron-donating, which slightly increases the electron density of the ring, contributing to overall stability. This derivative is expected to be quite robust under normal conditions.
Unsubstituted at C3 High The unsubstituted pyrazole ring is aromatic and generally stable. The stability will be primarily dictated by the reactivity of the Weinreb amide.

Experimental Protocols for Stability Assessment

To empirically determine the stability of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide and its analogues, a forced degradation study is the recommended approach.[4] This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.

General Workflow for Forced Degradation Studies

Forced Degradation Workflow Workflow for Forced Degradation Study cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis prep Prepare Stock Solution of Pyrazole Weinreb Amide in Acetonitrile acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to oxidative Oxidative Stress (3% H2O2, RT) prep->oxidative Expose to thermal Thermal Stress (Solid, 80°C) prep->thermal Expose to photo Photolytic Stress (ICH Q1B guidelines) prep->photo Expose to neutralize Neutralize/Quench Reactions at Time Points acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc data Quantify Degradation and Identify Degradants hplc->data

Caption: A generalized workflow for conducting forced degradation studies on pyrazole Weinreb amides.

Step-by-Step Protocol for a Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of the pyrazole Weinreb amide at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidative Stress: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature.

    • Thermal Stress: Store the solid compound in an oven at 80°C.

    • Photolytic Stress: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from the stressed samples at various time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). For thermal and photolytic stress, prepare solutions of the stressed solid at each time point.

  • Sample Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve all components.

  • Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to determine the optimal wavelength for quantification. Mass spectrometry (MS) can be coupled to the HPLC to aid in the identification of degradation products.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]

Potential Degradation Pathways

Based on the structure of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide, the following degradation pathways can be postulated:

Degradation Pathways Postulated Degradation Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_reduction Reductive Degradation parent N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide acid_prod 3-Nitro-1H-pyrazole-5-carboxylic Acid parent->acid_prod H+ or OH- amino_prod N-Methoxy-N-methyl-3-amino-1H-pyrazole-5-carboxamide parent->amino_prod [H]

Caption: Potential degradation pathways for N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide.

The most probable degradation pathway under forced hydrolytic conditions is the cleavage of the amide bond to yield 3-nitro-1H-pyrazole-5-carboxylic acid and N,O-dimethylhydroxylamine. Under reductive conditions, the nitro group could be reduced to an amino group, forming N-methoxy-N-methyl-3-amino-1H-pyrazole-5-carboxamide . Other more complex degradation pathways involving ring opening are possible under more drastic conditions but are generally less likely for the stable pyrazole core.

Conclusion

The bench stability of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide is predicted to be moderate to high under standard storage conditions. The presence of the electron-withdrawing nitro group is a key feature influencing its reactivity and potential degradation pathways. Compared to pyrazole Weinreb amides with electron-donating substituents, it may exhibit different stability profiles, particularly concerning nucleophilic attack and thermal stress.

For critical applications in drug discovery and development, it is imperative to conduct thorough forced degradation studies to empirically determine the stability of this and related compounds. The protocols and analytical methods outlined in this guide provide a robust framework for such investigations, enabling researchers to ensure the quality and reliability of their synthetic intermediates.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Curutchet, C., Orozco, M., & Luque, F. J. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. ResearchGate. Retrieved from [Link]

  • Aggarwal, N., & Kumar, R. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7359.
  • Ren, S., et al. (2018). Synthesis of 5-amino-1-arylpyrazole-4-carbonitriles and their carboxamide derivatives as potential antifungal and inhibitory agents. Molecules, 23(11), 2879.
  • Gosselin, F., et al. (2016). A remarkably regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. Organic Letters, 18(15), 3646-3649.
  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry, 7(4), 223-224.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved from [Link]

  • Charton, M. (1969). The Hydrolysis of Ortho-Substituted Benzoate Esters. Journal of the American Chemical Society, 91(24), 6649-6654.
  • Lokhande, P. D., et al. (2007). Synthesis of 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde using the Vilsmeier–Haack reaction. Indian Journal of Chemistry - Section B, 46B(8), 1356-1359.
  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Wei, Y., et al. (2018). Three-component reaction of aroylacetonitriles with arylsulfonyl hydrazides to form 5-amino-4-arylthio-3-aryl-1H-pyrazoles. Organic & Biomolecular Chemistry, 16(33), 6069-6073.
  • Dong, J. J., & Macor, J. E. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(s4), 18-25.
  • Kumar, A., & Sharma, S. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
  • Portilla, J., et al. (2016). Microwave-assisted and Cs-mediate nucleophilic attack of primary alkylamines over poorly activated 5-chloropyrazoles. Tetrahedron Letters, 57(1), 115-118.

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide

As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive, step-by-step operational guide for managing N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide . This document synthesiz...

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Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive, step-by-step operational guide for managing N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide . This document synthesizes chemical causality, validated safety protocols, and environmental compliance to ensure your research operations remain secure and uninterrupted.

Chemical Profile & Hazard Causality

N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide is a highly specialized Weinreb amide utilized in medicinal chemistry for controlled C-C bond formation[1]. While its N-methoxy-N-methyl amide functional group provides predictable reactivity for synthesizing ketones and aldehydes[2], its 3-nitro-1H-pyrazole core introduces significant operational hazards that dictate strict disposal protocols.

Chemical Properties Summary
PropertyValue
Chemical Name N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide
CAS Number 1290181-44-0
Molecular Formula C6H8N4O4
Molecular Weight 200.15 g/mol
Primary Hazard Classes Energetic Material / Acute Toxin / Severe Eye Irritant
The Causality of Hazards

Understanding why this chemical is dangerous is the first step in safe handling:

  • Energetic Instability : Nitro-pyrazoles are energetic materials. Their high nitrogen-to-carbon ratio and the presence of the nitro group mean the molecule stores significant chemical energy. If subjected to friction, sudden impact, or extreme heat, it can rapidly decompose, releasing nitrogen gas and heat (explosion hazard)[3][4].

  • Electrophilic Reactivity : Weinreb amides are highly reactive toward nucleophiles and reducing agents[1][5]. Uncontrolled quenching can lead to violent exothermic reactions.

  • Toxicity : Like many nitroaromatics, systemic absorption poses a risk of methemoglobinemia, and the compound is highly irritating to mucosal membranes[6][7].

Operational Workflow: Reaction to Disposal

The following workflow illustrates the critical path from post-reaction quenching to final destruction.

G Start Reaction Mixture Containing Compound Quench Quench & Dilute (Aqueous Buffer) Start->Quench Segregate Waste Segregation Quench->Segregate Solid Solid Waste (Mix with Vermiculite) Segregate->Solid Liquid Liquid Waste (pH 6.0 - 8.0) Segregate->Liquid Incineration Controlled Incineration (with Flue Gas Scrubbing) Solid->Incineration Liquid->Incineration

Caption: Workflow for the safe quenching, segregation, and disposal of nitro-pyrazole Weinreb amides.

Step-by-Step Disposal Procedures

Disposal of this compound cannot follow standard organic waste protocols due to its energetic potential and specific emission profile upon destruction[7][8]. Every protocol below is designed as a self-validating system to ensure operational integrity.

Protocol A: Reaction Quenching & Liquid Waste Segregation
  • Objective : Safely neutralize reactive intermediates and separate waste streams without triggering energetic decomposition.

  • Causality : Quenching must be strictly temperature-controlled to prevent localized heating that could initiate a runaway decomposition of the energetic pyrazole ring[3].

Methodology :

  • Temperature Control : Submerge the reaction vessel in an ice-water bath.

    • Validation: Use an internal thermocouple to verify the internal temperature is ≤ 5 °C before proceeding.

  • Quenching : Slowly add saturated aqueous NH₄Cl dropwise.

    • Validation: Observe the cessation of gas evolution or exotherm to confirm complete quenching.

  • Extraction : Extract with an appropriate organic solvent (e.g., ethyl acetate). Separate the organic and aqueous layers.

  • Segregation : Route the organic layer to the "Non-Halogenated Organic Waste" carboy. Route the aqueous layer to the "Aqueous Waste" carboy.

    • Validation: Verify the aqueous waste pH is between 6.0 and 8.0 using pH strips. Highly alkaline or acidic conditions can degrade the pyrazole ring into unstable, shock-sensitive nitroaromatic byproducts[4].

Protocol B: Solid Waste Desensitization
  • Objective : Eliminate friction and shock sensitivity of the pure solid or concentrated residues.

  • Causality : Concentrated nitro-pyrazoles are primary explosive candidates under mechanical stress[3]. Mixing with an inert matrix absorbs mechanical energy and prevents the propagation of a detonation wave[9].

Methodology :

  • Preparation : In a certified fume hood, pre-fill a high-density polyethylene (HDPE) waste container with a 2-inch base layer of dry vermiculite or sand[10][11].

  • Transfer : Using a conductive plastic or brass spatula (strictly non-sparking), transfer the solid waste into the container[12].

  • Dilution : Add additional vermiculite to achieve a minimum 1:3 ratio (chemical to inert material by volume).

  • Homogenization : Gently tumble the sealed container to distribute the chemical evenly within the inert matrix.

    • Validation: Visually inspect through the translucent HDPE to ensure no large, aggregated clumps of the chemical remain. Label explicitly as "Energetic Nitroaromatic Waste - Desensitized."

Protocol C: Final Destruction via Incineration
  • Objective : Complete molecular destruction without releasing toxic environmental pollutants.

  • Causality : Standard open burning or basic incineration of nitroaromatics releases massive amounts of toxic nitrogen oxides (NOx) due to the high nitrogen content[4][13].

Methodology :

  • Dispatch : Transfer custody strictly to a licensed hazardous waste facility capable of handling energetic materials[7][8].

  • Destruction Method : Mandate that the facility utilizes controlled thermal incineration combined with alkaline wet flue gas scrubbing . This specific scrubbing step is chemically required to neutralize NOx emissions into harmless nitrate/nitrite salts before environmental release[13].

Emergency Response: Spill & Exposure Protocol

In the event of an accidental spill of the dry powder, immediate desensitization is the priority.

G Spill Spill Detected Evacuate Evacuate & Isolate Area Spill->Evacuate PPE Don PPE (Respirator, Gloves) Evacuate->PPE Wet Dampen with Water (Prevent Dust/Friction) PPE->Wet Collect Collect with Non-Sparking Tools Wet->Collect Dispose Transfer to Hazardous Waste Collect->Dispose

Caption: Emergency spill response protocol emphasizing desensitization and non-sparking collection.

Step-by-Step Spill Response :

  • Isolate : Evacuate personnel from the immediate vicinity and eliminate all sources of ignition (sparks, open flames, heat)[12].

  • Protect : Responders must don appropriate PPE, including a particulate respirator, heavy-duty nitrile gloves, and safety goggles[14][15].

  • Dampen : Never sweep dry energetic material. Lightly mist the spilled powder with water to suppress dust formation and desensitize the compound[4][7]. Validation: Visually confirm the entire spill area is thoroughly wetted to a slurry consistency.

  • Collect : Use strictly non-sparking tools (e.g., conductive plastic dustpans) to collect the dampened material[12].

  • Contain : Transfer the collected slurry into a compatible waste container, mix with vermiculite, and arrange for specialized disposal[10][11].

References

  • Safety Data Sheet - Key Organics: 3-nitro-1H-pyrazole-5-carboxylic acid. keyorganics.net. 10

  • Safety Data Sheet - ChemScene: ethyl 1-methyl-4-nitro-pyrazole-3-carboxylate. chemscene.com. 14

  • 3,5-Dimethyl-4-nitro-1H-pyrazole - Safety Data Sheet. chemicalbook.com. 15

  • A One-Flask Synthesis of Weinreb Amides from Chiral and Achiral Carboxylic Acids. Organic Letters - ACS Publications.1

  • SAFETY DATA SHEETS: 1-(2,2-difluoroethyl)-4-nitro-pyrazole. cato-chem.com. 12

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. mdpi.com. 2

  • aapptec, LLC - Peptides. peptide.com. 5

  • Diazido Nitro Pyrazoles: Unlocking High-Performance Primary Explosive. ResearchGate. 3

  • 4-nitro-1H-pyrazole wiki - Guidechem. guidechem.com. 6

  • Hazardous/Toxic Air Pollutant Control Technology: a Literature Review - EPA. epa.gov. 13

  • Untitled - Argonne Scientific Publications. anl.gov. 9

  • 1,3,5-Trinitrobenzene SDS Safety Data Sheets. echemi.com. 8

  • SAFETY DATA SHEETS: 2,4,6-Trinitrotoluene. cato-chem.com.7

  • UA Chemical Hygiene Plan - EHS. ua.edu. 11

  • ELECTRICITY AND THE ENVIRONMENT - IAEA. iaea.org.

  • 2,4,6-Trinitrobenzoic acid - Grokipedia. grokipedia.com. 4

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide
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Reactant of Route 2
N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide
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